Methyl 2,2-diphenyl-2H-1,3-benzodioxole-4-carboxylate
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Overview
Description
Methyl 2,2-diphenyl-2H-1,3-benzodioxole-4-carboxylate is an organic compound with the molecular formula C21H16O4 It is characterized by a benzodioxole ring fused with a carboxylate group and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,2-diphenyl-2H-1,3-benzodioxole-4-carboxylate typically involves the reaction of benzoyl chloride with 2,3-dihydroxybenzaldehyde in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of solvents such as ethanol and catalysts like piperidine hydrochloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-diphenyl-2H-1,3-benzodioxole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives by reducing specific functional groups.
Substitution: Common in aromatic compounds, where hydrogen atoms on the benzene ring are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 2,2-diphenyl-2H-1,3-benzodioxole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2,2-diphenyl-2H-1,3-benzodioxole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate
- 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane
Uniqueness
Methyl 2,2-diphenyl-2H-1,3-benzodioxole-4-carboxylate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its benzodioxole ring and carboxylate group make it a versatile compound for various synthetic and research applications .
Properties
CAS No. |
72553-33-4 |
---|---|
Molecular Formula |
C21H16O4 |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
methyl 2,2-diphenyl-1,3-benzodioxole-4-carboxylate |
InChI |
InChI=1S/C21H16O4/c1-23-20(22)17-13-8-14-18-19(17)25-21(24-18,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-14H,1H3 |
InChI Key |
QOUVARWAPFXPFU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)OC(O2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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